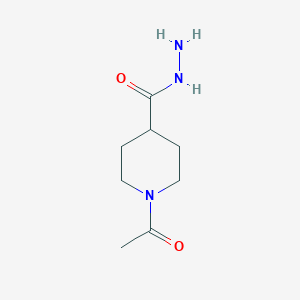

1-乙酰基哌啶-4-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Acetylpiperidine-4-carbohydrazide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some information about the compound . The first paper discusses the crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, which shares the acetylpiperidine moiety with our compound of interest . The second paper describes the synthesis and characterization of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, which includes the carbohydrazide group that is also present in 1-Acetylpiperidine-4-carbohydrazide .

Synthesis Analysis

While the synthesis of 1-Acetylpiperidine-4-carbohydrazide is not directly detailed, the synthesis of related compounds can provide a general idea of the methods that might be used. The synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves the reaction of phenyl acetates with an alkaline medium . This suggests that the synthesis of 1-Acetylpiperidine-4-carbohydrazide could potentially involve similar reagents and conditions, with the appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of compounds related to 1-Acetylpiperidine-4-carbohydrazide has been analyzed using X-ray diffraction methods. For instance, N-acetylpiperidine-2-carboxylic acid was found to have an orthorhombic crystal structure and a chair conformation of the piperidine ring . This information can be useful in predicting the conformation and crystal packing that might be expected for 1-Acetylpiperidine-4-carbohydrazide.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 1-Acetylpiperidine-4-carbohydrazide. However, the chemical reactions of similar compounds, such as the formation of carbohydrazide derivatives in an alkaline medium, can be indicative of the types of reactions that 1-Acetylpiperidine-4-carbohydrazide might undergo . It is likely that the compound could participate in nucleophilic addition reactions due to the presence of the carbohydrazide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetylpiperidine-4-carbohydrazide are not directly reported in the provided papers. However, by examining the properties of structurally similar compounds, one can infer that 1-Acetylpiperidine-4-carbohydrazide may exhibit properties typical of acetylated nitrogen heterocycles and carbohydrazides. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the acetyl group and the hydrazide functionality .

科学研究应用

阿尔茨海默病研究

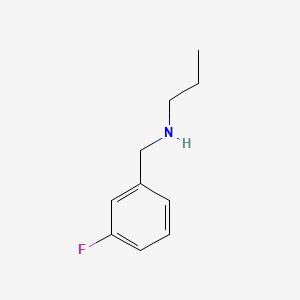

1-乙酰基哌啶-4-碳酰肼衍生物已在阿尔茨海默病 (AD) 研究中得到探索。Parlar 等人 (2019) 的一项研究重点关注 N-苄基哌啶-3/4-碳酰肼-腙,评估它们作为乙酰胆碱酯酶和丁酰胆碱酯酶(AD 病理中的关键酶)抑制剂的潜力。这些化合物还表现出抑制 Aβ42 自聚集的潜力,并具有抗氧化能力,表明它们在 AD 的多功能治疗中的效用 (Parlar 等人,2019)。

抗菌和降血糖活性

Al-Abdullah 等人 (2015) 的研究涉及 N-(1-金刚烷基)碳硫酰胺衍生物的合成,包括与哌啶等环状仲胺的反应。这些化合物对各种病原菌和酵母样真菌白色念珠菌表现出显着的抗菌活性。此外,一些在糖尿病大鼠中显示出显着的降血糖活性,表明它们在糖尿病治疗中的潜力 (Al-Abdullah 等人,2015)。

抗氧化和抗肿瘤活性

El Sadek 等人 (2014) 的一项研究利用碳酰肼作为合成含有各种分子结构的芳香 C-核苷的前体。这些化合物,包括碳酰肼,被评估其抗氧化活性。具体来说,碳酰肼表现出有效的抗氧化和抗肿瘤活性,突出了其在癌症治疗中的潜力 (El Sadek 等人,2014)。

在神经保护中的应用

Perry 等人 (2002) 研究了胰高血糖素样肽-1 (GLP-1) 及其类似物,它们可能与 1-乙酰基哌啶-4-碳酰肼等化合物相关的神经保护特性。他们发现 GLP-1 及其类似物埃森肽-4 可以保护培养的大鼠海马神经元免受谷氨酸诱导的凋亡。这些发现表明在治疗神经退行性疾病(包括阿尔茨海默病和与 2 型糖尿病相关的疾病)中具有潜在应用 (Perry 等人,2002)。

作用机制

Target of Action

The primary targets of 1-Acetylpiperidine-4-carbohydrazide are the ATP synthase subunits alpha, beta, and gamma in mitochondria . These subunits play a crucial role in the production of ATP, the primary energy currency of the cell .

Mode of Action

This interaction could potentially influence the production of ATP, leading to changes in cellular energy levels .

Biochemical Pathways

The affected pathway is the ATP synthesis pathway in mitochondria . ATP synthase, the enzyme complex targeted by 1-Acetylpiperidine-4-carbohydrazide, is responsible for the final step of ATP production in this pathway . The downstream effects of this interaction could include changes in cellular energy availability and potentially impact various cellular processes that rely on ATP .

Result of Action

The molecular and cellular effects of 1-Acetylpiperidine-4-carbohydrazide’s action would largely depend on its interaction with ATP synthase subunits . By potentially influencing ATP production, the compound could affect a wide range of cellular processes, from energy metabolism to cell signaling .

属性

IUPAC Name |

1-acetylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVCHIDLYYNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)